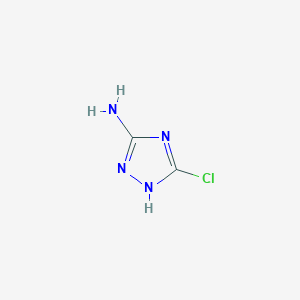

5-chloro-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1H-1,2,4-triazol-3-amine is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 5-chloro-1H-1,2,4-triazol-3-amine involves the use of succinic anhydride, aminoguanidine hydrochloride, and other starting materials . This method provides the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .Molecular Structure Analysis

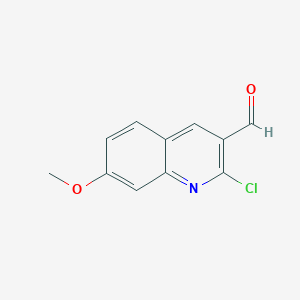

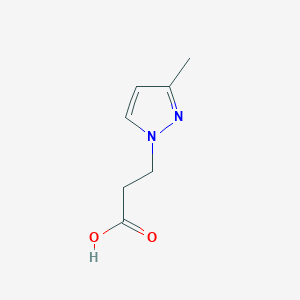

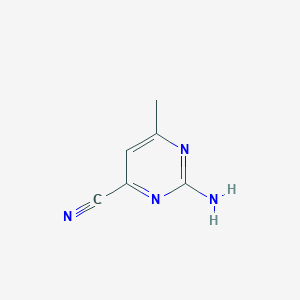

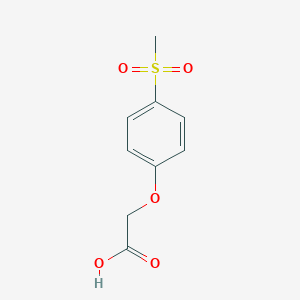

The molecular formula of 5-chloro-1H-1,2,4-triazol-3-amine is C2H3ClN4 . The InChI code is 1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) and the InChI key is CZYCHLFFXNRBGV-UHFFFAOYSA-N . The Canonical SMILES is C1(=NNC(=N1)Cl)N .Chemical Reactions Analysis

The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-1,2,4-triazol-3-amine is 118.52 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 67.6 Ų .Applications De Recherche Scientifique

1,2,4-Triazole compounds, including 5-chloro-1H-1,2,4-triazol-3-amine, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Pharmaceutical Chemistry : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

- Antibacterial Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Agrochemistry : 1,2,4-Triazoles are also used in agrochemistry .

- Materials Sciences : 1,2,4-Triazoles have applications in materials sciences .

- Organic Catalysts : 1,2,4-Triazoles can be used as organic catalysts .

- Antiviral Agents : Triazole compounds have been used in the synthesis of antiviral drugs . For example, Ribavirin is a triazole-containing antiviral drug .

- Anti-Inflammatory Agents : Triazole compounds have shown potential as anti-inflammatory agents . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .

- Analgesic Agents : Some triazole compounds have analgesic properties and can be used to relieve pain .

- Antiepileptic Agents : Triazole compounds such as Rufinamide have been used as antiepileptic drugs .

- Antihypertensive Agents : Triazole compounds such as Trapidil have been used as antihypertensive drugs .

- Antidepressant Agents : Triazole compounds such as Trazodone and Nefazodone have been used as antidepressants .

- Antidiabetic Agents : Some triazole compounds have shown potential as antidiabetic agents .

- Antianxiety Agents : Triazole compounds such as Alprazolam have been used as antianxiety drugs .

- Antitubercular Agents : Triazole compounds have shown potential as antitubercular agents .

- Coordination Chemistry : 1H-1,2,4-Triazol-3-amine is used as a ligand in coordination chemistry .

- Production of New Functional Materials : 1H-1,2,4-Triazol-3-amine is used as a precursor for the production of new functional materials, such as polymers and metal-organic frameworks .

Propriétés

IUPAC Name |

5-chloro-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCHLFFXNRBGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400682 |

Source

|

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-1,2,4-triazol-3-amine | |

CAS RN |

130631-49-1 |

Source

|

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)